molecular formula C14H16ClN3O B287071 N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287071
M. Wt: 277.75 g/mol
InChI Key: STDJYBZDBQMEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPP, is a potent and selective antagonist of the cannabinoid CB1 receptor. It is a synthetic compound that was first synthesized in the early 1990s as a potential therapeutic agent for a variety of medical conditions.

Mechanism of Action

N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of this receptor by endocannabinoids, N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are complex and varied, depending on the specific medical condition being studied. In general, N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and oxidative stress, promote neuroprotection, and modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity and potency as a CB1 receptor antagonist. This allows researchers to study the specific effects of CB1 receptor activation on various physiological processes. However, one limitation of using N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endocannabinoids in vivo, as it does not interact with other cannabinoid receptors or the endocannabinoid transport system.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, including the development of more potent and selective CB1 receptor antagonists, the investigation of its potential therapeutic applications in other medical conditions, and the exploration of its mechanism of action at the molecular level. Additionally, there is a need for more studies on the safety and toxicity of N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-chlorobenzonitrile with methylmagnesium bromide to form 2-chlorophenylacetone. This intermediate is then reacted with propylmagnesium bromide to form 1-(2-chlorophenyl)-3-propylacetone. The final step involves the reaction of this intermediate with hydrazine to form N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of various medical conditions, including multiple sclerosis, Parkinson's disease, and neuropathic pain.

properties

Product Name

N-(2-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16ClN3O/c1-3-6-10-9-13(18(2)17-10)14(19)16-12-8-5-4-7-11(12)15/h4-5,7-9H,3,6H2,1-2H3,(H,16,19)

InChI Key

STDJYBZDBQMEEL-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

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